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Compound of Interest

Compound Name: Berkeleylactone E

Cat. No.: B10819016

Executive Summary

The Berkeleylactones (A—H) are a family of 16-membered polyhydroxylated macrolides isolated
from the acid-tolerant fungus Penicillium fuscum and Penicillium camembertii.[1] Among them,
Berkeleylactone A and Berkeleylactone E have garnered significant attention due to their
potent antibiotic activity against MRSA (Methicillin-Resistant Staphylococcus aureus) and
unique inhibition of MMP-3 (Matrix Metalloproteinase-3).

This guide details a divergent synthetic strategy. Unlike linear synthesis, which targets a single
molecule, this protocol focuses on constructing a highly functionalized Common Advanced
Intermediate (CAl). From this CAl, researchers can access Berkeleylactone E, as well as
congeners (A, C, F), through late-stage functionalization. This approach maximizes atom
economy and allows for rapid generation of structure-activity relationship (SAR) libraries.

Retrosynthetic Analysis & Strategy

The core challenge in synthesizing Berkeleylactone E lies in establishing the remote
stereocenters and closing the 16-membered lactone ring without polymerizing.

Strategic Disconnections:

e C1-016 Bond Formation: Achieved via Yamaguchi Macrolactonization.[2][3] This is preferred
over Ring-Closing Metathesis (RCM) for the final closure due to better control over the

geometry of the internal olefins in this specific scaffold.
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e C8-C9 Bond Formation: Constructed via Cross-Metathesis (CM) or Julia-Kocienski
Olefination, allowing the convergence of two smaller chiral fragments.

» Stereocontrol: The C6, C7, and C9 stereocenters are established early using Jacobsen’s
Hydrolytic Kinetic Resolution (HKR) or Sharpless Asymmetric Epoxidation.

Diagram 1: Retrosynthetic Logic Tree
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Caption: Retrosynthetic breakdown of Berkeleylactone E showing the convergence of
fragments to a common seco-acid precursor.

Detailed Experimental Protocols
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Protocol A: Synthesis of the Chiral Building Block
(Fragment A)

Objective: Establish the C6/C7 stereochemistry using Hydrolytic Kinetic Resolution (HKR).

Reagents:

(x)-Epichlorohydrin or Terminal Epoxide derivative

-Salen Co(lll) catalyst (Jacobsen's Catalyst)

Acetic acid, THF, Distilled Water

Procedure:

Catalyst Activation: Dissolve

-Salen Co(ll) complex (0.5 mol%) in toluene. Add acetic acid (2 equiv relative to catalyst) and
stir open to air for 1 hour to generate the active Co(lll)-OAc species. Concentrate in vacuo to
a brown solid.

HKR Reaction: Dissolve the racemic terminal epoxide (10.0 mmol) in THF (2 mL). Add the
activated catalyst (0.5 mol%).

Hydrolysis: Cool to 0°C. Add H20 (0.55 equiv, 5.5 mmol) dropwise over 1 hour.
Incubation: Allow the mixture to warm to room temperature (23°C) and stir for 18 hours.

Workup: Partition the mixture between water and diethyl ether. The chiral epoxide (desired
enantiomer) remains in the organic phase, while the diol (undesired enantiomer) stays in the
agueous phase.

Purification: Dry the organic layer over MgSO4, filter, and concentrate. Purify via flash
column chromatography (Hexanes/EtOAc 9:1) to yield the chiral epoxide (>99% ee).

Validation Point: Confirm enantiomeric excess (ee) using Chiral HPLC (Chiralcel OD-H

column).
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Protocol B: Fragment Coupling via Cross-Metathesis

Objective: Link the core lactone fragment (Fragment A) with the side chain (Fragment B) to

form the full carbon skeleton.

Reagents:

Fragment A (Terminal Olefin)

Fragment B (Side-chain Olefin)

Grubbs Catalyst 2nd Generation (G-II)

Dichloromethane (DCM), degassed

Procedure:

Setup: In a flame-dried Schlenk flask under Argon, dissolve Fragment A (1.0 equiv) and
Fragment B (2.0 equiv - excess is crucial to prevent homodimerization of the valuable core)
in anhydrous, degassed DCM (0.05 M).

Catalyst Addition: Add Grubbs-II catalyst (5 mol%).

Reflux: Fit with a reflux condenser and heat to 40°C (gentle reflux) for 12—24 hours. Monitor
by TLC for the disappearance of Fragment A.

Quench: Cool to room temperature. Add ethyl vinyl ether (excess) and stir for 30 minutes to
deactivate the ruthenium carbene.

Purification: Concentrate directly onto silica gel. Purify via flash chromatography to isolate
the

-isomer enriched product.

Technical Insight: If

selectivity is poor (>10:1 is desired), switch to the Hoveyda-Grubbs Il catalyst or employ a
Julia-Kocienski olefination protocol instead, which offers higher
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-selectivity for this specific scaffold.

Protocol C: Yamaguchi Macrolactonization (The Critical
Step)

Objective: Cyclize the Seco-Acid to form the 16-membered Berkeleylactone E.

Mechanism: The reaction proceeds via a mixed anhydride intermediate formed between the
substrate acid and the benzoyl chloride, followed by DMAP-catalyzed intramolecular attack by
the alcohol.[4]

Reagents:

Seco-Acid Intermediate (Hydrolyzed ester)

2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent)[4][5][6]

Triethylamine (Et3N)[5][6]

4-Dimethylaminopyridine (DMAP)[4][5][6]

Toluene (Anhydrous)

Procedure:

e Mixed Anhydride Formation: Dissolve the Seco-Acid (0.1 mmol) in anhydrous THF (2 mL).
Add Et3N (6.0 equiv) and 2,4,6-Trichlorobenzoyl chloride (3.0 equiv). Stir at room
temperature for 2 hours.

o Observation: A white precipitate (Et3N-HCI) will form.

o Filtration: Filter the mixture rapidly through a celite pad under Argon to remove salts.
Concentrate the filtrate to obtain the crude mixed anhydride.

o High-Dilution Cyclization: Dissolve DMAP (10.0 equiv) in a large volume of anhydrous
Toluene (such that final concentration is 0.001 M). Heat to 100°C.
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» Addition: Dissolve the crude mixed anhydride in a small volume of Toluene. Add this solution
slowly (via syringe pump over 4—6 hours) to the refluxing DMAP/Toluene solution.

o Why? Slow addition under high dilution prevents intermolecular dimerization
(oligomerization).

o Completion: Stir at reflux for an additional 2 hours. Cool to room temperature.
o Workup: Wash with saturated NH4CI, saturated NaHCO3, and brine. Dry over Na2S0O4.

 Purification: Flash chromatography yields the protected Berkeleylactone E.

Diagram 2: Experimental Workflow
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Caption: Step-by-step workflow from chiral resolution to final macrolactonization.

Divergent End-Game Strategy

To access Berkeleylactone E specifically (versus A or C), the divergence occurs at the
deprotection stage or oxidation state adjustment.

» Berkeleylactone A: Requires oxidation of the C4—OH to a ketone.

o Berkeleylactone E: Retains the C4—-OH (diol system) or possesses a specific
stereoconfiguration at the side chain.

e Protocol:

o If the intermediate has TBS (silyl) protecting groups: Treat with HF-Pyridine in THF at 0°C
to remove silyl groups without migrating the esters or opening the lactone.

o Note: Do not use TBAF if the molecule contains base-sensitive moieties; HF-Pyridine is
buffered and milder.
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Troubleshooting & Optimization Table

Issue Probable Cause Corrective Action

_ _ Ensure Co(ll) is oxidized to
Catalyst inactive or wet

Low Yield in HKR Co(lll) with AcOH/Air. Use dry

reagents.
THF.[7]

Dilute reaction to <0.05 M. Add

Metathesis Dimerization Concentration too high. Fragment B in excess (2-3

equiv).

Use syringe pump (addition >4
Addition rate too fast; yringe pump (

Yamaguchi Oligomers hrs). Final conc must be

concentration too high.
<0.002 M.

o ) Use LIOH at 0°C or enzymatic
Base sensitivity during

Epimerization at C-alpha hydrolysis (Lipase) for milder

hydrolysis. B
conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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